O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
O-(2-Chlorobenzyl)hydroxylamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
O-(2-Chlorobenzyl)hydroxylamine hydrochloride has emerged as a pivotal reagent in the fields of organic synthesis and pharmaceutical research.[1] This compound serves as a highly effective building block in the creation of a diverse range of amines and hydroxylamine derivatives, which are integral to the development of novel agrochemicals and pharmaceuticals.[1] The strategic placement of a chlorobenzyl group significantly enhances its reactivity, providing researchers with a powerful tool to forge new synthetic pathways and refine existing methodologies.[1] Beyond its utility in synthesis, this molecule has demonstrated considerable potential in medicinal chemistry, particularly in the rational design of innovative therapeutic agents.[1] Its capacity to function as a potent nucleophile enables the strategic modification of biologically active molecules, accelerating the discovery of new drug candidates.[1] Researchers value its stability and straightforward handling, which streamline laboratory workflows and enhance experimental efficiency.[1]
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of O-(2-Chlorobenzyl)hydroxylamine hydrochloride, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of O-(2-Chlorobenzyl)hydroxylamine hydrochloride is fundamental to its effective application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic protocols and analytical methods.
| Property | Value | Source(s) |
| CAS Number | 5555-48-6 | [1][2] |
| Molecular Formula | C₇H₈ClNO·HCl | [1] |
| Molecular Weight | 194.06 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 98% (TLC) | [1] |
| Melting Point | 145-148°C | [3] |
| Boiling Point | 145-148°C | [2] |
| Flash Point | 119.5°C | [3] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of O-benzylhydroxylamines, including the title compound, is a well-established process in organic chemistry. A common and effective methodology involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by a deprotection step.[4][5] This approach offers a reliable route to obtaining the desired product in good yield and purity.
Generalized Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of O-benzylhydroxylamine hydrochlorides, which can be adapted for O-(2-Chlorobenzyl)hydroxylamine hydrochloride.
Step 1: N-Alkylation of N-Hydroxyphthalimide
This initial step involves the reaction of N-hydroxyphthalimide with the corresponding benzyl halide (in this case, 2-chlorobenzyl chloride or bromide) in the presence of a base.
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Rationale: N-hydroxyphthalimide serves as a stable and easily handleable source of the hydroxylamine moiety. The base, typically a carbonate such as potassium carbonate, deprotonates the hydroxyl group of N-hydroxyphthalimide, generating a nucleophilic oxygen that readily attacks the electrophilic carbon of the benzyl halide. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates this SN2 reaction.[4]
Experimental Procedure:
-
Dissolve N-hydroxyphthalimide in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Slowly add 2-chlorobenzyl bromide (or chloride) to the reaction mixture.
-
Heat the reaction to ensure completion, monitoring its progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the mixture and add water to precipitate the N-(2-Chlorobenzyloxy)phthalimide intermediate.[4]
-
Collect the solid product by filtration, wash thoroughly with water, and dry.[4]
Step 2: Deprotection via Hydrazinolysis
The phthalimide protecting group is efficiently removed using hydrazine hydrate in a process known as hydrazinolysis.
-
Rationale: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable cyclic phthalhydrazide byproduct, which precipitates out of the reaction mixture, driving the reaction to completion and liberating the desired O-(2-Chlorobenzyl)hydroxylamine.[4][6]
Experimental Procedure:
-
Suspend the N-(2-Chlorobenzyloxy)phthalimide intermediate in a suitable solvent, such as ethanol.
-
Reflux the mixture, which will result in the formation of a precipitate (phthalhydrazide).[4][6]
-
Cool the reaction mixture and remove the phthalhydrazide by filtration.[4][6]
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free hydroxylamine base into its more stable hydrochloride salt.
-
Rationale: The hydrochloride salt is typically a crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid. The salt formation is achieved by treating the free base with hydrochloric acid.
Experimental Procedure:
-
The filtrate from the previous step, containing the free O-(2-Chlorobenzyl)hydroxylamine, is treated with a solution of hydrochloric acid.[4]
-
This will precipitate the desired O-(2-Chlorobenzyl)hydroxylamine hydrochloride salt.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.[4]
Caption: Generalized workflow for the synthesis of O-(2-Chlorobenzyl)hydroxylamine HCl.
Chemical Reactivity and Applications in Drug Discovery
The utility of O-(2-Chlorobenzyl)hydroxylamine hydrochloride in drug discovery stems from its predictable and versatile reactivity. The primary application lies in the formation of oxime ethers through reaction with aldehydes and ketones.[7]
Oxime Ether Formation: A Gateway to Bioactive Molecules
The reaction between an O-substituted hydroxylamine and a carbonyl compound is a cornerstone of medicinal chemistry for constructing novel molecular scaffolds.
-
Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon.[8] The nitrogen atom, being less electronegative than oxygen, is the more potent nucleophile.[8] This is followed by dehydration to yield the stable oxime ether. The reaction is typically carried out under mild conditions, often in the presence of a weak base to neutralize the hydrochloride and liberate the free hydroxylamine.[6]
Caption: Conceptual workflow for oxime ether formation.
Applications in Pharmaceutical Development
The derivatives synthesized from O-(2-Chlorobenzyl)hydroxylamine hydrochloride have shown promise in various therapeutic areas.
-
Antihypertensive and Anti-inflammatory Drugs: This compound is utilized in the synthesis of various pharmaceuticals, including those for the treatment of hypertension and inflammation.[1]
-
Antimicrobial Agents: Oxime derivatives synthesized from O-benzylhydroxylamines have been investigated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[9] For instance, certain dichlorobenzyl oxime derivatives have demonstrated significant antibacterial activity against a range of bacterial strains.[9]
-
Enzyme Mechanism Studies: Researchers employ this compound in biochemical research to probe enzyme mechanisms and interactions, which can aid in the discovery of new biological pathways and potential therapeutic targets.[1]
-
Analytical Chemistry: It is also used in analytical methods for the detection and quantification of amines and aldehydes, which is crucial for quality control in manufacturing processes.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling O-(2-Chlorobenzyl)hydroxylamine hydrochloride. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, guidance can be taken from the known hazards of similar hydroxylamine derivatives.[10]
-
Hazards: Based on related compounds, O-(2-Chlorobenzyl)hydroxylamine hydrochloride should be considered harmful if swallowed, in contact with skin, or if inhaled.[11] It may also cause skin and serious eye irritation.[2] It is crucial to handle the substance in a well-ventilated area, preferably under a chemical fume hood.[3][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, safety goggles, and a lab coat, must be worn at all times.[11][12]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature is between 0-8°C.[1]
Conclusion: An Indispensable Tool for the Modern Chemist
O-(2-Chlorobenzyl)hydroxylamine hydrochloride stands out as a versatile and valuable reagent for both academic and industrial researchers. Its enhanced reactivity, coupled with its stability and ease of handling, makes it an excellent choice for exploring new synthetic frontiers and optimizing established processes.[1] From its foundational role in the synthesis of complex organic molecules to its specific applications in the development of novel pharmaceuticals, this compound continues to be a key enabler of innovation in the chemical and life sciences. A thorough understanding of its chemical properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for harnessing its full potential in the quest for new medicines and materials.
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Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
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Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine. Taylor & Francis Online. [Link]
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SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). EMD Millipore. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
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Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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